molecular formula C15H19BrN2O5 B13733571 tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate

Cat. No.: B13733571
M. Wt: 387.23 g/mol
InChI Key: QZUJOZVJXOKFFK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a brominated aromatic ring, and an azetidine ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: This step involves the cyclization of an appropriate precursor to form the azetidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Nitration: Concentrated nitric and sulfuric acids.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of the corresponding carboxylic acid derivative.

Scientific Research Applications

tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine, nitro, and azetidine groups can influence its binding affinity and specificity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(4-methyl-2-nitrophenoxy)azetidine-1-carboxylate: Similar structure but lacks the bromine atom.

    tert-Butyl 3-(5-bromo-2-nitrophenoxy)azetidine-1-carboxylate: Similar structure but lacks the methyl group.

    tert-Butyl 3-(5-bromo-4-methylphenoxy)azetidine-1-carboxylate: Similar structure but lacks the nitro group.

Uniqueness

tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the nitro group can be reduced to an amine, providing additional versatility in chemical synthesis. The azetidine ring adds rigidity to the molecule, influencing its three-dimensional structure and potentially its interaction with biological targets.

Properties

Molecular Formula

C15H19BrN2O5

Molecular Weight

387.23 g/mol

IUPAC Name

tert-butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C15H19BrN2O5/c1-9-5-12(18(20)21)13(6-11(9)16)22-10-7-17(8-10)14(19)23-15(2,3)4/h5-6,10H,7-8H2,1-4H3

InChI Key

QZUJOZVJXOKFFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OC2CN(C2)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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